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molecular formula C6H7Cl2N3O2 B3022103 4-Chloro-2-nitrophenyl hydrazine hydrochloride CAS No. 100032-77-7

4-Chloro-2-nitrophenyl hydrazine hydrochloride

Cat. No. B3022103
M. Wt: 224.04 g/mol
InChI Key: LFBBZAYPJSLJCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08349885B2

Procedure details

4-Chloro-2-nitroaniline (40 g, 0.23 mol) was dissolved in 12N-hydrochloric acid (100 ml). Sodium nitrate (16 g, 0.23 mol) dissolved in water (50 ml) was slowly added in drops at 0° C., and the mixture was stirred for 30 min at 0° C.˜room temperature. The temperature was lowered to 0° C., and tin(II) chloride (132 g, 0.70 mol) dissolved in 12N-hydrochloric acid (100 ml) was slowly added in drops. The mixture was stirred for 3 h at 0° C.˜room temperature. The resulting yellow solid was filtered, washed with a small amount of 6N—HCl and dried to give the title compound (30 g, Yield, 63%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
132 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
63%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.[N+:12]([O-])([O-])=O.[Na+].[Sn](Cl)Cl>Cl.O>[ClH:1].[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][NH2:12])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1 |f:1.2,6.7|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
ClC1=CC(=C(N)C=C1)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
132 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min at 0° C.˜room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added in drops at 0° C.
CUSTOM
Type
CUSTOM
Details
was lowered to 0° C.
ADDITION
Type
ADDITION
Details
was slowly added in drops
STIRRING
Type
STIRRING
Details
The mixture was stirred for 3 h at 0° C.˜room temperature
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The resulting yellow solid was filtered
WASH
Type
WASH
Details
washed with a small amount of 6N—HCl
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.ClC1=CC(=C(C=C1)NN)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 116.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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